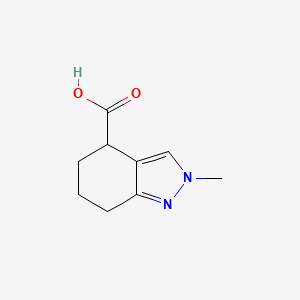

Acide 2-méthyl-4,5,6,7-tétrahydro-2H-indazole-4-carboxylique

Vue d'ensemble

Description

“2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid” is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are of great interest in medicinal research due to their wide variety of biological properties .

Synthesis Analysis

Novel 4,5,6,7-tetrahydro-2H-indazole derivatives were obtained via the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . The reaction of 4-oxocyclo-hexane-1,3-dicarboxamides with phenylhydrazine led to the formation of hydrazones instead of indazoles .Molecular Structure Analysis

The molecular structure of “2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Physical and Chemical Properties Analysis

The molecular weight of “2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid” is 180.20 g/mol .Applications De Recherche Scientifique

Applications anti-inflammatoires

Le noyau indazole, en particulier dans des composés comme l’acide 2-méthyl-4,5,6,7-tétrahydro-2H-indazole-4-carboxylique, s’est révélé posséder des propriétés anti-inflammatoires significatives. Par exemple, des dérivés de tétrahydro-2H-indazole ont été synthétisés et ont montré un potentiel anti-inflammatoire in vivo dans des modèles expérimentaux tels que l’arthrite induite par l’adjuvant de Freund et l’œdème induit par le carraghénane . Ces résultats suggèrent des applications potentielles dans le développement de nouvelles thérapies anti-inflammatoires.

Activité antimicrobienne

Les dérivés de l’indazole ont également été explorés pour leur efficacité antimicrobienne. Les modifications structurales du noyau indazole peuvent conduire à des composés ayant une activité puissante contre diverses souches microbiennes. Cela ouvre des possibilités pour que le composé soit utilisé dans le développement de nouveaux agents antimicrobiens .

Recherche anticancéreuse

La fraction indazole est étudiée pour son potentiel dans les traitements anticancéreux. Sa capacité à interagir avec diverses cibles biologiques en fait un échafaudage précieux pour la conception de nouveaux agents anticancéreux. Des recherches sur des dérivés spécifiques de tétrahydro-2H-indazole pourraient apporter de nouvelles informations sur les stratégies thérapeutiques contre le cancer .

Effets hypoglycémiques

Les composés de l’indazole se sont montrés prometteurs dans le traitement du diabète grâce à leurs effets hypoglycémiques. En modulant la glycémie, ces composés pourraient être utilisés pour gérer le diabète plus efficacement. Des recherches plus approfondies sur les applications spécifiques de l’this compound dans ce domaine pourraient être très bénéfiques .

Propriétés antiprotozoaires

La lutte contre les infections protozoaires pourrait être renforcée par les propriétés antiprotozoaires des dérivés de l’indazole. Ces composés pourraient conduire à de nouveaux traitements pour les maladies causées par des parasites protozoaires, contribuant au domaine de la médecine tropicale .

Potentiel antihypertenseur

Les dérivés de l’indazole ont été étudiés pour leurs effets antihypertenseurs. La capacité d’abaisser la pression artérielle par la modulation des voies biologiques fait de ces composés des candidats intéressants pour le développement de médicaments cardiovasculaires .

Science des matériaux et ingénierie moléculaire

Les structures cristallines des indazoles, y compris leurs liaisons hydrogène et leurs interactions aromatiques, ont des implications pour la science des matériaux et l’ingénierie moléculaire. Cela pourrait conduire à des applications dans la création de nouveaux matériaux ayant des propriétés spécifiques souhaitées.

Effets neuroprotecteurs

Les indazoles ont été associés à des effets neuroprotecteurs, qui pourraient être exploités dans le traitement des maladies neurodégénératives. L’exploration des dérivés de tétrahydro-2H-indazole dans ce contexte pourrait ouvrir de nouvelles voies pour l’intervention thérapeutique .

Orientations Futures

Indazole derivatives have shown a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives, including “2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid”, need to be explored further for the treatment of various pathological conditions .

Mécanisme D'action

Target of Action

Indazole derivatives have been found to exhibit a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

It is known that indazole derivatives can interact with their targets to induce a variety of biological effects . For instance, some indazole derivatives have been found to possess high anti-inflammatory activity .

Biochemical Pathways

Indazole derivatives have been shown to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner , suggesting that they may affect inflammatory pathways.

Result of Action

Indazole derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory effects .

Analyse Biochimique

Biochemical Properties

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory process . Additionally, it interacts with matrix metalloproteinase-13 (MMP-13), which plays a role in the degradation of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid influences various cellular processes. It has been observed to inhibit cell growth in neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active site of COX-2, inhibiting its activity and reducing the production of inflammatory mediators . Additionally, it modulates gene expression by inhibiting the activity of transcription factors involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid have been studied over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory mediators .

Dosage Effects in Animal Models

The effects of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters and accumulates in tissues with high metabolic activity . Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments.

Propriétés

IUPAC Name |

2-methyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWPIGWXURCZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(CCCC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557768-83-8 | |

| Record name | 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

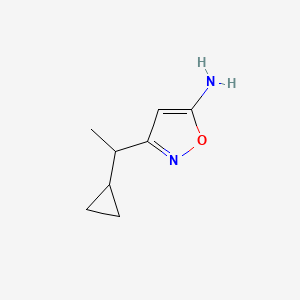

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol](/img/structure/B1380713.png)

![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)

![6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one](/img/structure/B1380730.png)